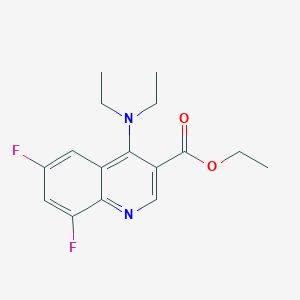
3-(1H-imidazol-1-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-imidazol-1-yl)butan-2-amine is a compound that features an imidazole ring attached to a butan-2-amine chain Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)butan-2-amine typically involves the cyclization of amido-nitriles or the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic or saturated heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of protective groups, hydrolysis, and heterocyclization with simultaneous decarboxylation . These methods are designed to maximize yield and purity while minimizing reaction steps and harsh conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole ring or the butan-2-amine chain.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups to the imidazole ring .
Scientific Research Applications
3-(1H-imidazol-1-yl)butan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar in structure but with a different alkyl chain length.
4-(1H-imidazol-1-yl)butan-2-amine: Similar but with a different position of the imidazole ring on the butane chain.
Uniqueness
3-(1H-imidazol-1-yl)butan-2-amine is unique due to its specific structure, which allows for distinct interactions with biological targets and unique chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
927991-93-3 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
3-imidazol-1-ylbutan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)7(2)10-4-3-9-5-10/h3-7H,8H2,1-2H3 |
InChI Key |
NCHJUTFMHWBNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)N1C=CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12121358.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12121367.png)
![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)

![Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12121389.png)
![Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]-](/img/structure/B12121392.png)

![2-[(4-Methylphenyl)carbamoyl]benzoic acid](/img/structure/B12121399.png)


![5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12121420.png)

![6-(1-Chloroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B12121431.png)

